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Lqh alpha IT (Recombinant)

Cat. No.: B1151235
M. Wt: 7,380.4 Da
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Scorpion Alpha-Toxins in Neurobiology Research

Scorpion alpha-toxins are a class of neurotoxic peptides, typically composed of 60 to 70 amino acids, stabilized by multiple disulfide bonds that confer a highly stable and functionally active three-dimensional structure. nih.gov Their primary mechanism of action involves binding to a specific receptor site (site 3) on voltage-gated sodium channels (Navs). abcam.commdpi.com This binding has a profound effect on channel function, primarily by inhibiting the fast inactivation process. nih.govwikipedia.org

In a normal action potential, sodium channels rapidly inactivate after opening, which is crucial for repolarizing the membrane and ensuring the unidirectional propagation of the nerve impulse. By preventing this inactivation, alpha-toxins prolong the influx of sodium ions, leading to a sustained depolarization of the cell membrane. nih.govmdpi.com This disruption of normal ion channel function results in prolonged action potentials and can lead to paralysis and other neurological effects. nih.gov

The specificity of different alpha-toxins for various subtypes of sodium channels in different organisms (e.g., mammals vs. insects) makes them powerful tools for differentiating and characterizing these channel isoforms. mdpi.comwikipedia.org Researchers utilize these toxins to probe the structure-function relationships of sodium channels, map their binding sites, and understand the molecular basis of their gating mechanisms. nih.govpnas.org

Historical Context of Lqh alpha IT Discovery and Characterization in Research

Lqh alpha IT was first isolated from the venom of the yellow scorpion, Leiurus quinquestriatus hebraeus. iaea.org Initial studies in the early 1990s revealed its potent paralytic effect on blowfly larvae. iaea.org Structurally, Lqh alpha IT was found to be a 64-residue peptide with a high degree of sequence similarity (55%-75%) to other known alpha-scorpion toxins. acs.orgscience.gov

Early research distinguished Lqh alpha IT from other insect-selective toxins by two key features. Firstly, it lacked strict selectivity for insects, demonstrating high toxicity to crustaceans and a measurable, albeit low, toxicity to mice. iaea.orgcore.ac.uk Secondly, it did not compete with the excitatory insect toxin AaIT for its binding site on insect neuronal membranes, indicating a distinct receptor site. iaea.orgcore.ac.uk

Voltage- and current-clamp studies were instrumental in elucidating its mode of action. These experiments demonstrated that Lqh alpha IT causes a significant prolongation of the action potential in both cockroach giant axons and rat skeletal muscle preparations. iaea.orglatoxan.com This effect was attributed to the slowing and incomplete inactivation of sodium currents, confirming its classification as an alpha-toxin that acts on insect sodium channels. iaea.orglatoxan.com Further characterization through NMR spectroscopy revealed a structure typical of scorpion toxins: a core composed of an alpha-helix packed against a three-stranded antiparallel beta-sheet, stabilized by four disulfide bonds. acs.org

Significance of Recombinant Lqh alpha IT as a Research Tool in Ion Channel Studies

The advent of recombinant DNA technology has revolutionized the study of toxins like Lqh alpha IT. The production of recombinant Lqh alpha IT offers several advantages over the purification of the native toxin from scorpion venom. Recombinant expression systems, such as E. coli, allow for the production of large quantities of the toxin with high purity, ensuring a consistent and reliable supply for research. abcam.compnas.org This overcomes the limitations and variability associated with venom extraction.

Recombinant Lqh alpha IT serves as a crucial tool for several key areas of ion channel research:

Probing Sodium Channel Structure and Function: As an alpha-toxin, recombinant Lqh alpha IT binds to receptor site 3 on voltage-gated sodium channels, which is primarily located on the extracellular loop connecting segments S3 and S4 of domain IV. mdpi.comnih.gov This interaction inhibits the fast inactivation of the channel. abcam.com By using recombinant Lqh alpha IT in conjunction with site-directed mutagenesis of the sodium channel, researchers can precisely map the amino acid residues that constitute this binding site and are critical for the inactivation process. nih.gov

Investigating Channel Selectivity: Scorpion alpha-toxins exhibit varying degrees of selectivity for different sodium channel subtypes found in mammals and insects. mdpi.comnih.gov Recombinant Lqh alpha IT, with its pronounced activity on insect sodium channels, is particularly valuable for studying the molecular basis of this selectivity. abcam.comlatoxan.com Comparative studies using recombinant Lqh alpha IT and other alpha-toxins with different specificities (e.g., the mammal-specific Lqh II) on various sodium channel isoforms have revealed that subtle variations in the amino acid sequence of receptor site 3 can dramatically alter toxin affinity. nih.gov For instance, the presence of an aspartate versus a glutamate (B1630785) residue at a specific position can abolish the interaction of some toxins. nih.gov

Understanding Toxin-Channel Interactions at a Molecular Level: The availability of recombinant Lqh alpha IT has facilitated detailed structural studies, such as cryo-electron microscopy (cryo-EM), to visualize the toxin-channel complex. biorxiv.org A 2024 study revealed that Lqh alpha IT binds to the voltage sensor domain 4 of the Periplaneta americana sodium channel (NavPas) and traps it in a "down" conformation, thereby stabilizing the open state. biorxiv.org This study also highlighted a unique interaction where the C-terminus of Lqh alpha IT engages with a glycan on the channel, a feature not common to other scorpion alpha-toxins, which contributes to its binding and specificity. biorxiv.org

Development of Novel Ion Channel Modulators: The detailed understanding of the interaction between recombinant Lqh alpha IT and sodium channels provides a blueprint for the design and development of new, more selective, and potent ion channel modulators. biorxiv.orgnih.gov This knowledge is crucial for creating novel therapeutic agents and insecticides. wikipedia.orgcreativebiomart.net

Interactive Data Table: Properties of Lqh alpha IT

PropertyValueSource
Alternative Names Alpha-insect toxin LqhaIT, Lqh-alpha-IT, Alpha-IT abcam.com
Source Organism Leiurus quinquestriatus hebraeus (yellow scorpion) iaea.org
Molecular Mass ~7 kDa (7380.4 Da) abcam.comlatoxan.com
Amino Acid Residues 64 acs.org
Mechanism of Action Binds to site-3 of voltage-gated sodium channels and inhibits fast inactivation. abcam.com
Primary Target Insect sodium channels abcam.comlatoxan.com

Interactive Data Table: Research Findings on Lqh alpha IT and Sodium Channel Interactions

Properties

Molecular Formula

C34H48N2O9

Molecular Weight

7,380.4 Da

Purity

min. 96% (capillary electrophorensis)

Origin of Product

United States

Molecular Biology and Recombinant Expression

Gene Cloning and Nucleotide Sequence Analysis

The initial step in producing recombinant Lqh alpha IT is the isolation and cloning of the gene that encodes the toxin. This process typically involves the following key stages:

mRNA Isolation and cDNA Synthesis: Messenger RNA (mRNA) is extracted from the venom glands of Leiurus quinquestriatus hebraeus. This mRNA population contains the transcripts for all venom components, including Lqh alpha IT. Reverse transcriptase is then used to synthesize a complementary DNA (cDNA) library from the isolated mRNA.

Gene Amplification: Using primers designed based on known scorpion toxin sequences, the specific gene for Lqh alpha IT is amplified from the cDNA library via the polymerase chain reaction (PCR).

Vector Ligation and Transformation: The amplified gene is then inserted into a suitable cloning vector, such as a plasmid. This recombinant plasmid is introduced into a host organism, typically E. coli, for replication and amplification.

Nucleotide Sequencing: Once cloned, the gene is sequenced to verify its identity and ensure there are no mutations. The sequence provides the blueprint for the amino acid structure of the Lqh alpha IT protein. This analysis is crucial for confirming that the cloned gene corresponds to the correct toxin and for designing expression strategies.

Recombinant Protein Expression Systems for Lqh alpha IT Production

Two primary systems have been successfully utilized for the expression of recombinant Lqh alpha IT: bacterial systems, particularly Escherichia coli, and baculovirus-based systems in insect cells.

Escherichia coli is a widely used host for recombinant protein production due to its rapid growth, well-understood genetics, and the availability of numerous expression vectors. nih.govnih.govwiley.com However, expressing complex eukaryotic proteins like scorpion toxins in E. coli can be challenging.

Process Overview:

The Lqh alpha IT gene is cloned into an expression vector, often containing a fusion tag like thioredoxin (Trx-tag) or a polyhistidine-tag (His-tag) to enhance solubility and facilitate purification. proquest.com

The recombinant vector is transformed into a suitable E. coli strain, such as BL21(DE3). proquest.com

Protein expression is induced, typically by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture medium. youtube.comyoutube.com

Challenges and Outcomes: A significant challenge with E. coli expression is that high-level production of foreign proteins often leads to the formation of insoluble and inactive protein aggregates known as inclusion bodies . nih.govnih.gov While this can simplify initial isolation, it necessitates additional steps to recover the active protein.

Table 1: Characteristics of Lqh alpha IT Expression in E. coli

ParameterDescription
HostEscherichia coli (e.g., BL21(DE3), RG2(DE3)) proquest.com
VectorExpression plasmids (e.g., pET series) with inducible promoters. proquest.com
Typical OutcomeHigh yield of protein, often sequestered in inclusion bodies. nih.gov
AdvantagesFast growth, high cell densities, cost-effective, well-established protocols. youtube.com
DisadvantagesFormation of inclusion bodies requiring denaturation and refolding; lack of eukaryotic post-translational modifications.

The baculovirus expression vector system (BEVS) utilizes insect cells to produce recombinant proteins. nih.govthermofisher.com This system is particularly advantageous for proteins that require post-translational modifications and proper folding, which are often not possible in bacterial systems.

Process Overview:

The Lqh alpha IT gene is cloned into a baculovirus transfer vector.

This vector is used to generate a recombinant baculovirus containing the gene of interest. thermofisher.com

Insect cells (e.g., from Spodoptera frugiperda, Sf9) are infected with the recombinant virus. nih.gov

The infected cells then produce and often secrete the recombinant Lqh alpha IT protein. springernature.com

Advantages and Yield: The baculovirus system typically yields properly folded and biologically active Lqh alpha IT, as the insect cell machinery can perform the necessary post-translational modifications, including the correct formation of disulfide bonds crucial for the toxin's structure and function.

Table 2: Comparison of Expression Systems for Recombinant Toxins

FeatureBacterial System (E. coli)Baculovirus System (Insect Cells)
Protein FoldingOften misfolded (inclusion bodies) Generally correct folding and disulfide bond formation youtube.com
Post-Translational ModificationsAbsent youtube.comPresent (e.g., glycosylation, phosphorylation) springernature.com
YieldVery high, but often inactive youtube.comModerate to high, typically active springernature.com
Cost & SpeedLow cost, rapid process youtube.comHigher cost, more time-consuming youtube.com

Recombinant Protein Purification and Characterization Methodologies

Regardless of the expression system used, the recombinant Lqh alpha IT must be purified and its integrity confirmed.

When Lqh alpha IT is produced in E. coli as inclusion bodies, a multi-step process is required to obtain the active protein.

Isolation of Inclusion Bodies: The bacterial cells are lysed, and the dense inclusion bodies are separated from soluble cellular components by centrifugation. thermofisher.com

Solubilization: The purified inclusion bodies are solubilized using strong denaturing agents, such as 6-8 M guanidine hydrochloride or urea, which disrupt the protein aggregates and unfold the individual protein molecules. huji.ac.il A reducing agent is often included to break any incorrect disulfide bonds.

Refolding: The solubilized, denatured protein is then refolded into its native, active conformation. This is the most critical and often challenging step. Common methods include:

Rapid Dilution: The denaturant concentration is rapidly lowered by diluting the protein solution into a large volume of refolding buffer. huji.ac.il

Dialysis: The denaturant is gradually removed by dialysis against a refolding buffer. thermofisher.com

On-Column Refolding: The solubilized protein is bound to a chromatography column, and the denaturant is gradually exchanged for a refolding buffer.

The refolding buffer is carefully optimized for pH, ionic strength, and the presence of redox shuttles (like reduced and oxidized glutathione) to facilitate the correct formation of disulfide bridges.

After purification, several analytical techniques are employed to assess the purity, identity, and integrity of the recombinant Lqh alpha IT.

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): This is the most common method to assess purity and determine the molecular weight of the protein. The protein sample is run on a gel, and a single band at the expected molecular weight indicates high purity. nih.gov

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a high-resolution technique used to confirm the purity of the final product. A single, sharp peak is indicative of a highly pure sample. proquest.comnih.gov

Mass Spectrometry (MS): Techniques like MALDI-TOF MS are used to determine the precise molecular mass of the recombinant protein, confirming its identity and ensuring no unexpected modifications have occurred. proquest.commdpi.com

Amino Acid Sequencing: N-terminal sequencing can be performed to verify that the protein has the correct amino acid sequence at its beginning, confirming its identity and proper processing if a signal peptide was used. mdpi.com

Table 3: Common Purity Assessment Techniques

TechniquePurposeInformation Obtained
SDS-PAGEAssess purity and apparent molecular weight. nih.govPresence of contaminants, protein size.
RP-HPLCHigh-resolution purity check. proquest.comQuantification of purity, detection of minor impurities.
Mass SpectrometryConfirm molecular mass and identity. mdpi.comPrecise molecular weight, verification of primary structure.

Structural Characterization and Biophysical Analysis

Primary Amino Acid Sequence and Disulfide Bridge Topologies

The recombinant Lqh-alpha-IT protein is a single polypeptide chain consisting of 65 amino acids, with a theoretical molecular weight of approximately 7.4 kDa. ebi.ac.uk Being a recombinant protein expressed in Escherichia coli, its sequence may include an additional N-terminal methionine residue which is not present in the native toxin. researchgate.net The primary structure is rich in cysteine residues, which form four crucial disulfide bridges. These covalent cross-links are essential for stabilizing the toxin's compact, globular fold, a characteristic feature of scorpion toxins. creative-proteomics.comnih.gov The disulfide bridges create a highly stable scaffold, which is critical for maintaining the specific three-dimensional conformation required for its biological activity. creative-proteomics.comnih.gov The precise topology of these bridges contributes significantly to the protein's stability and function, locking the alpha-helix and beta-sheet structures into their correct orientation. nih.gov

Table 1: Primary Amino Acid Sequence of Recombinant Lqh-alpha-IT Note: This represents the modeled 65-residue sequence from PDB entry 1LQI. The initial methionine from recombinant expression is often cleaved post-translationally.

1-10 11-20 21-30 31-40 41-50 51-60 61-65

Three-Dimensional Solution Structure Elucidation

The three-dimensional structure of recombinant Lqh-alpha-IT in solution was determined using proton two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy. rcsb.org This powerful technique allows for the determination of protein structures in a solution state, which closely mimics their physiological environment. The resulting structural ensemble for Lqh-alpha-IT, available under the Protein Data Bank (PDB) accession code 1LQI, was generated from numerous conformational structures. ebi.ac.ukrcsb.org The final set of 29 structures shows a high degree of similarity, with a root mean square deviation (RMSD) of 0.49 Å for the backbone atoms, indicating a well-defined fold. rcsb.org

The structure reveals a common scorpion toxin motif consisting of a short alpha-helix packed against a three-stranded antiparallel beta-sheet. rcsb.org This compact structure is further defined by three type I tight turns and a five-residue turn. A notable feature is a hydrophobic patch that includes tyrosine and tryptophan residues arranged in a "herringbone" pattern. rcsb.org

Table 2: Structural Features of Lqh-alpha-IT Determined by NMR (PDB: 1LQI)

Structural Element Description Residue Positions
Alpha-Helix A single, well-defined helical segment. (Positions not explicitly detailed in search results)
Beta-Sheet A three-stranded antiparallel sheet. (Positions not explicitly detailed in search results)
Turns Three type I tight turns and one five-residue turn. Five-residue turn: Lys8-Cys12 rcsb.org
Disulfide Bridges Four covalent bonds stabilizing the fold. (Specific pairings not detailed in search results)

| Hydrophobic Patch | Includes Tyr and Trp rings in a herringbone arrangement. | (Positions not explicitly detailed in search results) |

NMR studies revealed that Lqh-alpha-IT exhibits conformational heterogeneity in solution across a wide range of experimental conditions. rcsb.org Two distinct conformations were observed for the majority of the protein's residues. rcsb.org The equilibrium between these two states is temperature-dependent, with an estimated interconversion rate on the order of 1-5 s⁻¹ at 308 K. rcsb.org This dynamic behavior suggests a degree of flexibility in the toxin's structure, which may be important for its interaction with its target receptor. When compared to the related alpha-like toxin Lqh3, Lqh-alpha-IT shows less flexibility, particularly in its C-terminal segment. researchgate.net

While the solution structure of isolated Lqh-alpha-IT was successfully determined by NMR, understanding its interaction with large membrane-bound targets like voltage-gated sodium channels requires other techniques. Cryo-electron microscopy (Cryo-EM) is a powerful method for determining the high-resolution structure of large protein complexes in a near-native state. Although specific Cryo-EM studies focusing on Lqh-alpha-IT complexed with a sodium channel were not identified in the search results, this technique has been successfully used to reveal the structures of other toxins bound to their ion channel targets. Cryo-EM would be the ideal method to visualize the precise binding site and conformational changes that occur upon the binding of Lqh-alpha-IT to a sodium channel, providing a detailed snapshot of the toxin-receptor interaction at a molecular level.

Identification of Functionally Important Structural Motifs and Residues

The structure of Lqh-alpha-IT is very similar to that of the highly potent anti-mammalian alpha-toxin AaHII, with which it shares 60% amino acid sequence homology. rcsb.org Despite this similarity, key differences in functionally important regions account for their distinct selectivity.

Significant structural differences are observed in the five-residue turn (residues 8-12) and the C-terminal segment. rcsb.org The spatial orientation of these two regions relative to each other is also different and is believed to play a role in receptor site recognition and toxicity. researchgate.netrcsb.org

Specific residues have been identified as crucial for the toxin's function:

Asn11 and Ala50 : These residues were found to have positive phi angles, a rare conformational feature that suggests they are located in functionally significant regions of the molecule. rcsb.org

Arg64 : The importance of the C-terminus is highlighted by studies of the R64H mutant (Arginine at position 64 replaced by Histidine), which is three times more toxic than the wild-type recombinant toxin. This demonstrates that the spatial orientation and chemical nature of the final residue's side chain are critical for the toxicity of Lqh-alpha-IT. rcsb.org

Receptor Site 3 Interaction : Lqh-alpha-IT, like other alpha-toxins, interacts with receptor site 3 on voltage-gated sodium channels. nih.gov Its affinity is significantly influenced by an aspartate residue (Asp1428 in the rNaV1.4 channel) in the channel's S3-S4 linker of domain 4. nih.gov

Table 3: Compound Names Mentioned

Compound Name Abbreviation / Other Names
Lqh-alpha-IT (Recombinant) LqhαIT
Lqh3 Lqh III
AaHII Androctonus australis Hector toxin II
Methionine Met
Cysteine Cys
Lysine (B10760008) Lys
Asparagine Asn
Alanine Ala
Arginine Arg
Histidine His
Tyrosine Tyr
Tryptophan Trp

Mechanism of Action at the Molecular and Cellular Level

Interaction with Voltage-Gated Sodium Channels (Nav)

Lqh alpha IT binds with high affinity to a specific neurotoxin receptor, site-3, on the α-subunit of voltage-gated sodium channels. researchgate.netnih.govnih.gov This binding site is located on the extracellular loop that connects the S3 and S4 transmembrane segments of domain IV (VSD4) of the channel protein. researchgate.netnih.govnih.govfrontiersin.org The S4 segment acts as the primary voltage sensor of the channel. guidetopharmacology.org By binding to this site, the toxin traps the voltage sensor in a specific conformation, which in turn affects the channel's gating properties. biorxiv.orgfrontiersin.org This interaction is highly specific and is a defining characteristic of α-toxins. researchgate.netnih.gov

The most prominent effect of Lqh alpha IT binding to receptor site-3 is the dramatic slowing and inhibition of the channel's fast inactivation process. researchgate.netnih.govnih.gov Normally, Nav channels rapidly inactivate within milliseconds of opening in response to membrane depolarization. biorxiv.orgresearchgate.net This inactivation is a crucial mechanism for terminating the action potential and ensuring the neuron can fire again. biorxiv.org

Lqh alpha IT disrupts this process by preventing the inactivation gate from closing the channel pore. researchgate.netnih.govnih.gov This leads to a persistent influx of sodium ions, which significantly prolongs the duration of the action potential. biorxiv.orgnih.gov Studies have shown that the toxin strongly slows down channel inactivation, which can uncouple the inactivation process from the activation of the channel. nih.gov

The primary effect of Lqh alpha IT is on the gating kinetics, specifically by inhibiting fast inactivation. nih.govnih.gov This leads to a sustained sodium current during depolarization. nih.gov Additionally, the toxin can cause a slight shift in the voltage dependence of activation, making the channel more likely to open at more negative membrane potentials. nih.gov However, Lqh alpha IT does not typically alter the single-channel conductance, meaning the rate at which individual sodium ions pass through the open pore remains unchanged. Instead, its major impact is on keeping the channel open for a longer duration. nih.gov The toxin can also enhance slow inactivation of the channel under certain conditions. nih.gov

Molecular Basis of Species Selectivity

A remarkable feature of Lqh alpha IT is its high selectivity for insect Nav channels over their mammalian counterparts. nih.govnih.gov This selectivity forms the basis of its potent insecticidal properties with low mammalian toxicity.

Research has consistently demonstrated that Lqh alpha IT binds with significantly higher affinity to insect Nav channels than to various mammalian subtypes. For instance, the toxin shows high-affinity binding (in the nanomolar range) to neuronal membranes from locusts, while it does not bind to rat brain membranes. nih.gov While insects typically have only one gene encoding the Nav channel α-subunit, mammals have nine different subtypes (Nav1.1-Nav1.9), which are expressed in different tissues. nih.govmdpi.com Lqh alpha IT exhibits very low affinity for most of these mammalian channels, including those in skeletal muscle and the central nervous system. nih.govnih.gov

Table 1: Comparative Binding Affinities and Effectiveness of Lqh alpha IT for Insect vs. Mammalian Nav Channels. Note that direct comparative Kd values are not always available, so effectiveness concentrations (EC50) are also used to indicate affinity.

The species selectivity of Lqh alpha IT is rooted in specific amino acid differences within the receptor site-3 of insect and mammalian Nav channels. nih.gov Variations in the amino acid sequence of the extracellular loop between segments S3 and S4 in domain IV are critical for determining the toxin's binding affinity. researchgate.netnih.gov

Mutagenesis studies, where specific amino acids in a mammalian channel are swapped with those found in an insect channel, have pinpointed key residues. For example, studies on the rat skeletal muscle channel (rNaV1.4) revealed that certain residues, when mutated, could drastically alter the affinity for Lqh alpha IT. nih.gov The interaction is combinatorial, meaning a few key amino acid changes in receptor site-3 can work together to create a wide range of sensitivities to the toxin. researchgate.netnih.gov This molecular variation between insect and mammalian channels is the fundamental reason for the toxin's selective action. nih.gov

Modulation of Neuronal Excitability and Nerve Impulse Propagation

Lqh alpha IT (Recombinant), an α-scorpion toxin, significantly alters neuronal function by modulating the activity of voltage-gated sodium channels (Nav). Its primary mechanism involves the inhibition of fast inactivation of these channels, a crucial process for the termination of the action potential. researchgate.net By binding to receptor site 3 on the sodium channel, Lqh alpha IT slows the inactivation process, leading to a prolonged influx of sodium ions during an action potential. nih.govnih.govresearchgate.net This results in a significant prolongation of the action potential duration. biorxiv.orgnih.gov

Studies on cloned rat skeletal muscle sodium channels (µI) expressed in HEK 293 cells have provided quantitative insights into the effects of Lqh alpha IT and related toxins. These studies demonstrate that the toxin not only slows down channel inactivation but also accelerates the recovery from fast inactivation. nih.govresearchgate.net Furthermore, Lqh alpha IT can induce an increase in the peak inward sodium current by enhancing the maximal open-channel probability. nih.govresearchgate.net While it significantly reduces the voltage dependence of inactivation, it only causes a slight shift in the threshold for channel activation, suggesting an uncoupling of the inactivation process from activation. nih.gov

The binding kinetics of Lqh alpha IT to the sodium channel are also noteworthy. The association of the toxin is not voltage-dependent in the range of -140 to -80 mV. However, its dissociation from the channel is voltage-dependent, occurring at positive voltages. nih.gov

Table 1: Comparative Effects of Lqh Toxins on Rat Skeletal Muscle Sodium Channels (µI)

Parameter Lqh alpha IT Lqh II Lqh III
Half-maximal effect (EC₅₀) for slowing inactivation 0.5 nM 1.4 nM 5.4 nM
Association Time Constant (at 100 nM) 3.8 s 1.3 s 20 s
Dissociation Time Constant (at +100 mV) 135 ms 30 ms 321 ms
Potency for Accelerating Recovery from Fast Inactivation Intermediate Highest Lowest

Data sourced from studies on cloned rat skeletal muscle sodium channels (µI) expressed in HEK 293 cells. nih.govresearchgate.net

Glycan-Dependent Interactions at the Pore Domain

Recent structural biology studies have revealed a sophisticated and specific mechanism for Lqh alpha IT's interaction with voltage-gated sodium channels at the atomic level. nih.govbiorxiv.org Cryo-electron microscopy (cryo-EM) of Lqh alpha IT in complex with the Nav channel from the American cockroach (Periplaneta americana), known as NavPas, has shown that the toxin binds to a site encompassing both protein and glycan components. nih.govbiorxiv.orgdntb.gov.ua

The interaction traps the voltage sensor of domain 4 (VSD-IV) in a "down" or resting conformation, which stabilizes the open state of the channel and leads to the prolonged action potentials observed at the cellular level. biorxiv.orgnih.govbiorxiv.orgdntb.gov.ua A key and distinguishing feature of this interaction is the critical role played by a glycan molecule attached to the channel. nih.govbiorxiv.org

The functionally essential C-terminal epitope of Lqh alpha IT forms an extensive interface with a glycan scaffold linked to the asparagine residue at position 330 (Asn330) of the NavPas channel. nih.govbiorxiv.orgdntb.gov.ua This interaction with the glycan, located on the pore domain of the channel, is substantial and augments a smaller, direct protein-protein interface between the toxin and the channel. nih.govbiorxiv.orgdntb.gov.ua Molecular dynamics simulations and mutagenesis experiments have confirmed the functional importance of this toxin-glycan interaction for high-affinity binding. nih.govdntb.gov.uaresearchgate.net

This glycan-dependent binding is a crucial determinant of the toxin's specificity. nih.gov The interaction seemingly compensates for a smaller protein-protein contact area compared to other toxins like AaH2. biorxiv.org This unique reliance on a glycan modification for binding provides a structural basis for the high specificity of Lqh alpha IT and highlights the importance of post-translational modifications in defining toxin-channel interactions. nih.govbiorxiv.org

Table 2: Comparison of Toxin-Glycan Interface Properties

Toxin Interacting Glycan Site Toxin-Glycan Interface Area Key Feature
Lqh alpha IT Asn330 of NavPas ~364 Ų Extensive interface crucial for binding and specificity. nih.govbiorxiv.orgdntb.gov.ua
Aah2 Corresponding glycan on a chimeric NavPas ~186 Ų Approximately half the size of the Lqh alpha IT interface. biorxiv.org

This data illustrates the significantly larger and more critical role of the glycan interaction for Lqh alpha IT compared to other related toxins. biorxiv.org

Biological Activity and Neurophysiological Effects in Model Organisms

Studies in Insect Nervous Systems

The primary target of Lqh alpha IT is the insect nervous system, where it potently alters neuronal signaling and function.

In studies utilizing the isolated giant axon of the cockroach (Periplaneta americana), recombinant Lqh alpha IT has been shown to dramatically alter the characteristics of the action potential. nih.gov Application of the toxin leads to a progressive increase in the duration of the action potential, eventually culminating in a plateau phase. researchgate.net This effect is a direct consequence of the toxin's interaction with voltage-gated sodium channels. Lqh alpha IT slows the inactivation of these channels, resulting in a prolonged influx of sodium ions during neuronal excitation. researchgate.net This sustained depolarization is responsible for the characteristic prolongation of the action potential's repolarizing phase. researchgate.net

Under in situ conditions, the initial observed effect on the cockroach giant axon is the generation of repetitive action potentials in response to a single stimulus, an effect not seen in isolated axon preparations. nih.gov While plateau potentials can also appear in situ, their duration is generally shorter than those observed in isolated axons. nih.gov The activity of the recombinant toxin has been found to be the same as its native counterpart, validating its use in these neurophysiological studies. nih.gov

The effects of Lqh alpha IT extend beyond the axon to synaptic transmission and neuromuscular junctions. In the house fly (Musca domestica), the toxin induces elevated excitability in motor units through two primary mechanisms: an increase in neurotransmitter release and the generation of repetitive action potentials in motor nerves. nih.gov

The augmentation of transmitter release is evidenced by an increase in the amplitude of neurally evoked synaptic currents. This is directly correlated with a prolonged duration of the action potential-associated current (APAC) at the nerve terminals. nih.gov The toxin's inhibition of sodium current inactivation in the central neurons of the fly is the underlying cause for this extended APAC and subsequent enhancement of neurotransmitter release. nih.gov Furthermore, repetitive APACs were observed invading the nerve endings, contributing to the hyperexcitable state. nih.gov

The neurophysiological alterations induced by Lqh alpha IT manifest as distinct behavioral symptoms in whole organisms. Injection of the toxin into house fly larvae, for example, produces pronounced hyperactivity. nih.gov This state is characterized by continuous and irregular muscle twitching throughout the body, a direct behavioral correlate of the repetitive firing of motor units and enhanced neuromuscular activity. nih.gov

The toxin's potent effect on sodium channel inactivation, specifically a significant shift of the steady-state inactivation to more positive potentials without affecting voltage-dependent activation, provides a clear mechanism for the induction of repetitive activity in motoneurons. nih.gov This leads to the observed hyperactivity and paralytic symptoms in affected insects. nih.gov

Activity on Non-human Mammalian Sodium Channels in Research Models

While Lqh alpha IT is highly selective for insects, it also exhibits activity, albeit at different potencies, on mammalian sodium channels. nih.govresearchgate.net This has been characterized in various research models, providing comparative insights into the structure-function relationships of sodium channels across different animal classes.

Studies using heterologous expression systems, such as Xenopus oocytes and Human Embryonic Kidney (HEK293) cells, have allowed for detailed electrophysiological analysis of Lqh alpha IT's effects on specific mammalian sodium channel subtypes. When applied to rat skeletal muscle sodium channel alpha subunits (rNaV1.4) expressed in HEK293 cells, Lqh alpha IT strongly slows channel inactivation, with a half-maximal effect (EC50) at a concentration of 0.5 nM. nih.govresearchgate.net

In a comparative study on human cardiac sodium channels (hNaV1.5) expressed in HEK293 cells, Lqh alpha IT also removed fast inactivation, but with a lower potency, showing an EC50 value of 33 nM. rupress.org Research on rat brain sodium channels (rNaV1.2a) expressed in Xenopus oocytes revealed a much weaker effect, with an EC50 of 17,800 nM, highlighting the toxin's low affinity for this mammalian neuronal subtype compared to its high affinity for insect channels (DmNaV1 EC50 = 0.36 nM). researchgate.net

The toxin also accelerates the recovery from fast inactivation and can induce an increase in the peak inward sodium current, which is attributed to an increased maximal open-channel probability. nih.govresearchgate.net

Table 1: Comparative EC50 Values of Lqh alpha IT on Different Voltage-Gated Sodium Channel Subtypes
Channel SubtypeExpression SystemEC50 (nM)Primary Effect
Insect (DmNaV1)Xenopus Oocytes0.36 ± 0.04Removal of fast inactivation
Rat Skeletal Muscle (rNaV1.4 / µI)HEK293 Cells0.5Slowing of channel inactivation
Human Cardiac (hNaV1.5 / hH1)HEK293 Cells33Removal of fast inactivation
Rat Brain (rNaV1.2a)Xenopus Oocytes17800 ± 3570Removal of fast inactivation

Lqh alpha IT demonstrates significant differences in its activity on mammalian skeletal muscle versus brain sodium channels. As indicated by the EC50 values from heterologous expression systems, the toxin is substantially more potent on skeletal muscle channels (rNaV1.4) than on brain channels (rNaV1.2a). nih.govresearchgate.net The affinity for rat brain synaptosomal membranes is very low, and the toxin does not effectively bind. nih.gov

This differential sensitivity is rooted in specific amino acid residues within the channel's receptor site 3. For instance, an aspartate residue in the rNaV1.4 channel is a key determinant for the toxin's affinity; when this is mutated to a glutamate (B1630785), as found in certain brain channel subtypes, the interaction with Lqh alpha IT is significantly reduced. researchgate.netnih.gov This molecular difference underscores the structural basis for the toxin's observed selectivity, making it a powerful tool for studying the pharmacological distinctions between sodium channel subtypes. nih.gov

Table 2: Kinetic Parameters of Lqh alpha IT on Rat Skeletal Muscle (rNaV1.4) Channels in HEK293 Cells
ParameterConditionValue
Association Time Constant (τon)100 nM toxin3.8 s
Dissociation Time Constant (τoff)at +100 mV135 ms

Investigational Studies on External Factors Modulating Toxin Effects (e.g., Electromagnetic Fields)

Research into the interplay between external physical factors and the biological activity of scorpion toxins has explored how environmental stimuli might alter their neurophysiological impact. Studies have specifically investigated the influence of extremely low-frequency electromagnetic fields (ELF-EMFs) on the efficacy of the recombinant anti-insect alpha toxin, Lqh alpha IT. scielo.brnih.gov These studies are predicated on the understanding that ELF-EMFs can induce discrete changes in cell membrane potential and affect ion channel activity, which are the primary targets of alpha-toxins. scielo.brnih.gov The interaction between Lqh alpha IT and voltage-gated sodium channels is dependent on the orientation of electrical charges, suggesting that changes in membrane polarization caused by external fields could perturb the toxin's binding and function. scielo.brnih.gov

Experiments conducted on the American cockroach (Periplaneta americana) have provided direct evidence that exposure to a 50 Hz ELF-EMF can modify the neurotoxic effects of Lqh alpha IT. scielo.brnih.gov These investigations assessed the toxin's impact at both the cellular level, by recording bioelectrical activity in the nervous system, and at the organismal level through biotests. scielo.brnih.gov

At the cellular level, exposure to a 0.7 millitesla (mT) ELF-EMF altered the effects of Lqh alpha IT on the bioelectrical activity of different parts of the cockroach's peripheral nervous system. scielo.brnih.gov A notable decrease in the toxin's effect was observed on the activity of the cercal nerve. scielo.brnih.gov Conversely, the toxic effect of Lqh alpha IT was observed to be enhanced on the connective nerve, which transmits signals from the terminal abdominal ganglion. scielo.brnih.gov This differential impact suggests a complex interaction between the electromagnetic field and the neuronal pathways affected by the toxin.

**Table 1: Effect of 50 Hz ELF-EMF on the Neurophysiological and Toxicological Activity of Lqh alpha IT in *Periplaneta americana***

Parameter Condition Lqh alpha IT Concentration ELF-EMF Strength Observed Effect Reference
Cellular Neurotoxicity In vitro isolated abdominal nerve cord 5 x 10⁻⁸ M 0.7 mT Decrease in toxin effect on cercal nerve activity scielo.brnih.gov
Increase in toxic effect on connective nerve activity scielo.brnih.gov
Organismal Toxicity In vivo biotest (righting ability) 10⁻⁸ M 0.7 mT Reduced toxicity of Lqh alpha IT scielo.brnih.gov
7 mT Reduced toxicity of Lqh alpha IT scielo.brnih.gov

Genetic Engineering and Mutagenesis Studies

Site-Directed Mutagenesis for Investigating Structure-Function Relationships

Recent cryo-electron microscopy (cryo-EM) studies of Lqh-alpha-IT in complex with the insect voltage-gated sodium channel (Nav) from Periplaneta americana (NavPas) have provided a high-resolution structural framework for understanding these relationships. biorxiv.org The studies have revealed that Lqh-alpha-IT binds to voltage sensor domain 4 (VSD4) of the channel, trapping it in a "down" conformation, which in turn stabilizes the open state of the channel. biorxiv.org A key finding from these structural studies, supported by prior mutagenesis experiments, is the critical role of a functionally essential C-terminal epitope of Lqh-alpha-IT. biorxiv.org This region forms an extensive interface with a glycan scaffold linked to asparagine 330 (Asn330) of NavPas, augmenting a smaller direct protein-protein interface. biorxiv.org

Mutational analyses have identified two distinct epitopes on Lqh-alpha-IT that are crucial for its function: a conserved "Core-domain" (residues 17-18 and 38-44) and a variable "NC-domain" (residues 8-12 and 56-64). While the Core-domain is common among many scorpion alpha-toxins, the NC-domain is a key determinant of species specificity. Mutagenesis studies have shown that substitutions of key residues within the NC-domain, such as Tyr10, Ile57, and Val59, lead to a significant reduction in toxin activity, underscoring the importance of the toxin-glycan interaction for its potent insecticidal effect.

Mutated Residue(s)LocationObserved EffectReference
Tyr10NC-domainMinimum 30-fold reduction in toxin activity biorxiv.org
Ile57NC-domainMinimum 30-fold reduction in toxin activity biorxiv.org
Val59NC-domainMinimum 30-fold reduction in toxin activity biorxiv.org

Engineering for Altered Species Selectivity and Functional Potency

The distinct pharmacological profiles of scorpion alpha-toxins, such as the insect-specific Lqh-alpha-IT and the mammal-specific Aah2 from Androctonus australis Hector, have prompted researchers to engineer chimeric toxins to pinpoint the molecular basis of their species selectivity. Despite sharing a high degree of sequence identity, these toxins exhibit profound differences in their activity on insect versus mammalian sodium channels.

A landmark study in this area involved the creation of a functional chimera by swapping the NC-domain residues from the insect-specific Lqh-alpha-IT onto the anti-mammalian alpha-toxin, Aah2. This engineered chimera, Aah2/Lqh-alpha-IT, demonstrated a remarkable gain of toxicity towards insects and a concomitant loss of toxicity towards mammals. This elegant experiment provided direct evidence that the NC-domain is a primary determinant of the species selectivity of Lqh-alpha-IT.

Further structural and mutational analyses have revealed that the basis for this selectivity lies in the differential interactions of the NC-domain with the sodium channel and its associated glycans. The NC-domain of Lqh-alpha-IT establishes a substantial interface with the glycan at Asn330 on the insect sodium channel, an interaction that is significantly weaker or absent with mammalian sodium channels.

In another study, chimeras were designed between Lqh-alpha-IT and BotXIV, a structurally related but less potent scorpion toxin. Transferring specific sequence regions (residues 8-10, 19-22, and 38-43) from Lqh-alpha-IT into BotXIV resulted in variants with altered electrophysiological profiles. Notably, the substitution of residues 8-10 conferred a novel electrophysiological profile to the chimera, partially resembling that of alpha-like scorpion toxins. nih.gov These findings highlight that even limited structural deviations can lead to significant functional diversity and that the relationship between structure and function in these toxins is complex. nih.gov

Engineered ToxinModificationResulting Change in Selectivity/PotencyReference
Aah2/Lqh-alpha-IT ChimeraSwapping of NC-domain residues from Lqh-alpha-IT onto Aah2Gain of anti-insect activity, loss of anti-mammalian activity biorxiv.org
BotXIV/Lqh-alpha-IT Chimera (residues 8-10)Transfer of residues 8-10 from Lqh-alpha-IT into BotXIVAcquired a novel electrophysiological profile similar to alpha-like toxins nih.gov

Development of Modified Toxin Variants for Research Probes

The specificity of Lqh-alpha-IT for insect sodium channels makes it and its derivatives valuable tools for studying the structure, function, and pharmacology of these channels. The genetic engineering of Lqh-alpha-IT allows for the creation of modified variants that can be used as molecular probes in various research applications.

Chimeric toxins, such as the Aah2/Lqh-alpha-IT construct, serve as powerful research probes to dissect the molecular interactions governing toxin-channel recognition and selectivity. By introducing specific domains or residues from Lqh-alpha-IT into a different toxin scaffold, researchers can probe the functional significance of these elements in a controlled manner.

Furthermore, recombinant Lqh-alpha-IT can be modified to incorporate tags for detection and purification, or labels for visualization. For instance, the addition of a biotin tag would allow for the toxin to be used in ligand binding assays with high sensitivity and specificity. celtarys.com Biotinylated Lqh-alpha-IT could be immobilized on a surface to capture and study interacting proteins, or it could be used in conjunction with streptavidin-conjugated reporters to quantify binding to sodium channels on cells or in membrane preparations.

Similarly, the fusion of Lqh-alpha-IT with fluorescent proteins could create fluorescent probes for visualizing the localization of insect sodium channels in real-time. Such fluorescently labeled toxins would be invaluable for high-throughput screening assays to identify new compounds that modulate sodium channel activity. While specific examples of commercially available biotinylated or fluorescently labeled Lqh-alpha-IT probes are not yet widespread, the principles for their creation are well-established through studies on other scorpion toxins and peptides. The development of such tools holds great promise for advancing our understanding of insect sodium channels and for the discovery of novel insecticides.

Research Methodologies and Tools Utilized in Lqh Alpha It Studies

Electrophysiological Recording Techniques (e.g., Patch Clamp, Extracellular Recordings)

Electrophysiological techniques are fundamental to understanding how Lqh alpha IT modulates the activity of its primary target, voltage-gated sodium channels (NaVs). These methods allow for the direct measurement of ion channel activity and neuronal excitability.

Patch Clamp: This powerful technique allows for the recording of ionic currents through single ion channels or across the entire cell membrane (whole-cell recording). nih.gov In studies involving Lqh alpha IT, the patch-clamp method is used to characterize the toxin's effect on the gating properties of NaVs expressed in heterologous systems, such as Xenopus laevis oocytes or mammalian cell lines. nih.gov Researchers can apply recombinant Lqh alpha IT to the extracellular side of the membrane and measure changes in sodium current kinetics, including the slowing of inactivation, which is a hallmark of alpha-toxins. nih.gov

Extracellular Recordings: This technique is employed to monitor the electrical activity of neurons or nerve fibers. In the context of Lqh alpha IT research, extracellular recordings from invertebrate preparations, such as the cockroach giant axon, have been instrumental in demonstrating the toxin's potent excitatory effects, which result from the prolongation of action potentials due to the modification of sodium channel function.

A summary of findings from electrophysiological studies is presented in the table below.

TechniquePreparationKey Findings
Patch Clamp Mammalian cells expressing specific NaV subtypesRevealed differential sensitivity of NaV subtypes to Lqh alpha IT, aiding in the identification of key residues for toxin binding. nih.gov
Two-Electrode Voltage Clamp Xenopus oocytes expressing insect NaVsDemonstrated the high affinity and specific action of Lqh alpha IT on insect sodium channels, leading to a slowing of inactivation.
Extracellular Recordings Cockroach isolated nerve cordShowed that Lqh alpha IT induces spontaneous repetitive firing and prolongs the action potential duration.

Spectroscopic Approaches (e.g., NMR, Circular Dichroism) for Conformational Analysis

Spectroscopic techniques are crucial for determining the three-dimensional structure and conformational dynamics of Lqh alpha IT in solution, providing insights into its structure-function relationships.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy has been a pivotal tool in determining the solution structure of Lqh alpha IT. researchgate.net These studies have revealed the classic alpha/beta scaffold characteristic of scorpion toxins, consisting of a short alpha-helix packed against a three-stranded antiparallel beta-sheet, stabilized by four disulfide bridges. researchgate.net NMR analysis also allows for the study of the toxin's conformational heterogeneity and mobility in solution, which can be important for its interaction with the sodium channel. researchgate.net For instance, comparisons of the NMR ensembles of Lqh alpha IT and other related toxins have highlighted differences in the flexibility of certain regions, such as the C-terminal tail, which may contribute to their varying biological activities. researchgate.net

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a valuable technique for assessing the secondary structure content and folding of recombinant proteins. nih.govmdpi.com In the study of recombinant Lqh alpha IT, CD would be used to confirm that the purified toxin has folded into its correct, biologically active conformation, characterized by a high proportion of alpha-helical and beta-sheet structures. cureffi.org The technique is also sensitive to conformational changes that may occur upon binding to its receptor or under different environmental conditions. mdpi.com

TechniqueInformation ObtainedSignificance
NMR Spectroscopy High-resolution 3D structure in solution, identification of secondary structure elements, analysis of conformational dynamics. researchgate.netProvides a detailed molecular blueprint for understanding the toxin's interaction with its target and for rational drug design.
Circular Dichroism Assessment of secondary structure content (alpha-helix, beta-sheet), confirmation of proper folding. nih.govcureffi.orgUsed as a quality control tool to ensure the structural integrity of the recombinant toxin and to study conformational changes. mdpi.com

Biochemical and Molecular Binding Assays

Biochemical and molecular binding assays are essential for quantifying the affinity and kinetics of the interaction between Lqh alpha IT and its receptor site on sodium channels.

These assays often utilize radiolabeled or fluorescently tagged toxins to measure binding to neuronal membranes or to cells expressing specific NaV subtypes. Competition binding assays, where the ability of unlabeled Lqh alpha IT to displace a labeled ligand is measured, are commonly used to determine the toxin's binding affinity (Kd) and to identify other toxins that share the same or overlapping binding sites. nih.gov Site-directed mutagenesis of both the toxin and the sodium channel, coupled with binding assays, has been instrumental in mapping the key residues involved in the interaction. nih.gov

Key findings from binding assays include the identification of receptor site 3 on the extracellular loop connecting segments S3 and S4 of domain IV of the sodium channel as the primary binding site for alpha-toxins like Lqh alpha IT. nih.gov

Cell-Based Assays Utilizing Ion Channel Expression Systems

Cell-based assays provide a functional context for studying the effects of Lqh alpha IT on ion channels in a controlled cellular environment. These assays typically involve the heterologous expression of specific voltage-gated sodium channel subtypes in cell lines that have low endogenous channel expression, such as Human Embryonic Kidney (HEK-293) cells or Chinese Hamster Ovary (CHO) cells.

The activity of the expressed channels can then be monitored using various techniques, including:

Automated Patch Clamping: High-throughput systems that allow for the rapid screening of Lqh alpha IT and its mutants against a panel of different NaV subtypes.

Fluorescence-Based Assays: Using voltage-sensitive dyes or ion-sensitive indicators to indirectly measure channel activity by detecting changes in membrane potential or ion flux.

These expression systems have been crucial in dissecting the pharmacological profile of Lqh alpha IT, revealing its selectivity for insect over mammalian sodium channels and identifying the molecular determinants of this selectivity. nih.gov

In vitro and Ex vivo Nerve-Muscle Preparations for Neurobiological Research

To understand the physiological consequences of Lqh alpha IT's action on neuronal communication, researchers utilize in vitro and ex vivo preparations that maintain the functional connectivity between nerves and muscles.

An example is the use of isolated nerve-muscle preparations from insects, such as the cockroach. In such a system, the application of recombinant Lqh alpha IT to the bathing solution allows for the simultaneous recording of nerve activity and muscle contraction. These experiments provide a direct link between the toxin-induced modifications of neuronal firing and the resulting physiological output, such as muscle spasms or paralysis.

Immunological Tools for Detection and Analysis (e.g., Antibodies)

Immunological tools, particularly antibodies, play a significant role in the detection and quantification of Lqh alpha IT. Polyclonal or monoclonal antibodies raised against the recombinant toxin can be used in a variety of immunoassay formats. epigentek.com

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a highly sensitive method for detecting and quantifying Lqh alpha IT in biological samples. This can be configured in a sandwich format, where two different antibodies bind to distinct epitopes on the toxin, providing high specificity.

Immunoblotting (Western Blotting): Following separation by gel electrophoresis, antibodies are used to specifically detect the Lqh alpha IT protein, confirming its presence and molecular weight in various preparations, such as cell lysates or purification fractions. researchgate.net

Immunohistochemistry: Antibodies can also be used to visualize the localization of Lqh alpha IT binding in tissue sections, providing information on the distribution of its target sodium channels.

The availability of specific antibodies is crucial for a wide range of applications, from quality control during recombinant protein production to studying the toxin's distribution and fate in biological systems. epigentek.comnih.gov

Comparative Analysis with Other Scorpion Neurotoxins

Classification within the Alpha-Toxin Family and Subfamilies

Lqh alpha IT is a member of the scorpion alpha-toxin family, a group of long-chain polypeptides (typically 60-70 amino acids) that modulate the activity of voltage-gated sodium channels (Nav). wikipedia.orglatoxan.com These toxins bind to receptor site 3 on the sodium channel, which is located on the extracellular loop connecting segments S3 and S4 of domain IV. nih.gov The binding of an alpha-toxin to this site slows or inhibits the inactivation of the sodium channel, leading to a prolonged influx of sodium ions and a consequent prolongation of the action potential. This disruption of normal nerve function results in paralysis. latoxan.comiaea.org

The alpha-toxin family is broadly subdivided based on their phylogenetic preference, primarily their toxicity towards insects versus mammals. Within this classification, Lqh alpha IT is categorized as an alpha-insect toxin . nih.gov This designation reflects its high toxicity to insects and comparatively low, though measurable, toxicity to mammals. wikipedia.orgiaea.org This contrasts with other subfamilies, such as the classical alpha-toxins that are highly active against mammals, and the alpha-like toxins that exhibit toxicity to both mammals and insects. nih.govresearchgate.net

Distinctions from Alpha-Like Toxins (e.g., Lqh III, Lqh6, Lqh7) and Mammal-Specific Alpha-Toxins (e.g., Lqh II, AaHII)

The functional diversity within the alpha-toxin family is exemplified by comparing Lqh alpha IT with its counterparts from the same venom, Lqh III (an alpha-like toxin) and Lqh II (a mammal-specific alpha-toxin), as well as other related toxins like Lqh6, Lqh7, and AaHII.

The primary distinction lies in their target selectivity, which is a direct consequence of subtle differences in their amino acid sequences and the corresponding variations in the toxin-binding site on the sodium channels of different species. nih.gov

Alpha-Like Toxins (Lqh III, Lqh6, Lqh7): These toxins, including Lqh III, Lqh6, and Lqh7, are characterized by their ability to affect both mammalian and insect sodium channels. nih.govresearchgate.net Lqh III, for instance, effectively alters sodium channel inactivation in both vertebrate and invertebrate preparations. researchgate.net The molecular basis for this broader activity spectrum, compared to the more specialized Lqh alpha IT, is believed to reside in the specific amino acid residues that interact with the sodium channel receptor.

Mammal-Specific Alpha-Toxins (Lqh II, AaHII): In contrast, toxins like Lqh II and AaHII (from Androctonus australis Hector) exhibit high affinity for mammalian sodium channels and are significantly less potent against insect channels. nih.govresearchgate.net The interaction of these toxins with the mammalian Nav channels is particularly strong, leading to potent neurotoxic effects in vertebrates.

The differential selectivity of these toxins can be attributed to specific amino acid residues within the S3-S4 linker of domain IV of the sodium channel. For example, the affinity of both Lqh alpha IT and the alpha-like Lqh-3 is significantly influenced by an aspartate residue at a specific position (Asp1428 in the rat Nav1.4 channel). nih.gov However, the interaction of Lqh alpha IT and the mammal-specific Lqh-2 is also strongly dependent on a lysine (B10760008) residue at another position (Lys1432 in rNav1.4), a residue that has no effect on the binding of Lqh-3. nih.gov This combinatorial interaction between the toxins and specific residues on the sodium channel subtypes underpins their diverse toxicological profiles.

ToxinClassificationPrimary TargetKey Distinguishing Features
Lqh alpha ITAlpha-Insect ToxinInsectsHigh toxicity to insects, low to mammals. Binding is influenced by both Asp1428 and Lys1432 on the Nav channel receptor site.
Lqh IIIAlpha-Like ToxinInsects and MammalsBroad activity spectrum. Binding is sensitive to Asp1428 but not Lys1432 on the Nav channel receptor site.
Lqh6Alpha-Like ToxinInsects and MammalsShares sequence homology and likely similar broad target activity with Lqh III and Lqh7.
Lqh7Alpha-Like ToxinInsects and MammalsSimilar to Lqh6, grouped with alpha-like toxins based on sequence and functional characteristics.
Lqh IIMammal-Specific Alpha-ToxinMammalsHigh toxicity to mammals, low to insects. Binding is strongly influenced by Lys1432 on the Nav channel receptor site.
AaHIIMammal-Specific Alpha-ToxinMammalsA classical alpha-toxin with potent activity against mammalian sodium channels.

Evolutionary Adaptations and Divergence of Toxin Function and Selectivity

The diversity observed among scorpion alpha-toxins is a product of accelerated evolution driven by the predator-prey arms race. Scorpions utilize their venom for both subduing prey (primarily insects) and defending against predators (including mammals). This dual pressure has favored the development of a varied arsenal (B13267) of toxins with specialized functions.

The evolution of insect-specific toxins like Lqh alpha IT is likely a result of selective pressure to efficiently paralyze arthropod prey. By targeting features of insect sodium channels that are distinct from their mammalian counterparts, these toxins achieve high efficacy against their intended targets while minimizing effects on potential vertebrate predators.

Conversely, the presence of potent mammal-specific toxins like Lqh II in the same venom is a clear defensive adaptation. The evolution of these toxins would have provided a significant survival advantage against predatory mammals. The alpha-like toxins, with their broader activity, may represent an evolutionary intermediate or a more generalized toxin effective against a wider range of organisms.

This functional divergence is underpinned by gene duplication followed by positive selection at the molecular level. After a gene encoding an ancestral alpha-toxin duplicates, the resulting copies are free to accumulate mutations. Those mutations that confer a selective advantage, such as increased affinity for the sodium channels of a specific prey or predator, are then positively selected for within the scorpion population. This process has led to the array of alpha-toxins with distinct selectivities seen today, allowing scorpions to effectively navigate their ecological niche.

Future Research Directions and Unanswered Questions

Elucidating Novel Binding Determinants and Fine-Tuning Mechanisms

Future research will likely focus on uncovering more subtle aspects of the interaction between Lqh alpha IT and NaV channels. While significant progress has been made, a complete picture of the binding determinants and the mechanisms that fine-tune this interaction is still emerging.

A pivotal area of investigation is the interaction between Lqh alpha IT and post-translational modifications of the channel protein, such as glycosylation. Recent studies have revealed that the functionally essential C-terminal epitope of Lqh alpha IT forms an extensive interface with a glycan scaffold linked to the pore domain of the channel. nih.govnih.gov This interaction with a conserved glycan has been identified as an essential component of the toxin-binding epitope, augmenting a smaller protein-protein interface. nih.govnih.gov Further research is needed to understand how variations in glycosylation patterns across different channel subtypes and species might influence the binding affinity and specificity of Lqh alpha IT. The interaction with the glycan may also provide a new mechanism to explain the target selectivity of the toxin. biorxiv.org

Advanced Structural Biology Approaches for Dynamic Interactions

The static picture provided by initial structural studies is being enhanced by advanced techniques that can capture the dynamic nature of the Lqh alpha IT-NaV channel complex. Cryo-electron microscopy (cryo-EM) has been successfully used to determine the structure of Lqh alpha IT in complex with the NaV channel from Periplaneta americana (NavPas) at a resolution of 3.9 Å. nih.govbiorxiv.orgdntb.gov.uaresearchgate.net This structural data revealed that Lqh alpha IT binds to the voltage sensor domain 4 (VSD-IV) and traps it in an "S4 down" conformation, which stabilizes the open state of the channel. nih.govbiorxiv.orgdntb.gov.uaresearchgate.net

To complement these structural snapshots, molecular dynamics (MD) simulations are being employed to visualize the conformational dynamics of the complex over time. biorxiv.orgresearchgate.net These simulations, combined with structural comparisons and mutagenesis data, have demonstrated the functional importance of the toxin-glycan interaction. nih.govbiorxiv.orgresearchgate.net Future research could leverage more advanced simulation techniques, such as accelerated MD, to explore the conformational landscape of the channel upon toxin binding and to understand the allosteric changes that lead to the modulation of channel gating. elifesciences.org These approaches can provide insights into how Lqh alpha IT alters the conformational changes that are coupled to the channel's fast inactivation. nih.gov Understanding the dynamic interplay between the toxin and the different functional states of the channel is key to a complete mechanistic understanding.

Development of Lqh alpha IT as a Specific Molecular Probe for Ion Channel Research

Venom peptides, including Lqh alpha IT, are highly valued as molecular probes for investigating the structure and function of ion channels due to their high selectivity and potency. nih.govresearchgate.netuq.edu.au Their structurally rigid folds and well-defined functional faces allow them to target specific sites on membrane proteins. nih.gov The development of Lqh alpha IT as a specific molecular probe for ion channel research holds considerable promise.

Due to its specificity for certain NaV channel subtypes, particularly those in insects, Lqh alpha IT can be used to differentiate between various channel isoforms in native tissues. nih.govcas.cn By radioactively labeling or conjugating fluorophores to recombinant Lqh alpha IT, it can be used in binding assays to map the distribution of its target channels in different neuronal populations. Furthermore, as a tool that locks the channel in a specific conformational state (the "S4 down" conformation of VSD-IV), Lqh alpha IT can be used to study the structural and functional consequences of stabilizing this state. biorxiv.orgresearchgate.net This could be particularly useful in studies aiming to understand the mechanisms of voltage sensing and its coupling to channel inactivation. The use of biologics, such as venom-derived peptides, to target ion channels is a growing trend, as they can offer greater selectivity than traditional small-molecule drugs. researchgate.netescholarship.org

Exploration of Additional Biological Activities and Targets in Non-Human Systems

The primary focus of research on Lqh alpha IT has been its potent insecticidal activity through its interaction with insect NaV channels and its comparative effects on mammalian channels. nih.govnih.gov While it is classified as an insect-specific α-toxin, further exploration of its biological activities in a broader range of non-human systems is warranted. nih.gov

Investigating the effects of Lqh alpha IT on NaV channels from other invertebrate phyla could provide insights into the evolution of this toxin and its target. There may be subtle differences in the receptor site of NaV channels in other arthropods or even in more distantly related invertebrates that could reveal novel aspects of toxin-channel interactions. Furthermore, while NaV channels are the primary target, the possibility of off-target effects or interactions with other ion channels or membrane proteins in different organisms cannot be completely ruled out and represents an area for future investigation. Exploring the activity of Lqh alpha IT in non-animal systems, such as in plants or microorganisms that may possess homologous ion channels, could also be a novel research direction, although currently speculative. Such studies could potentially uncover new biological activities and expand the utility of this potent neurotoxin.

Q & A

Q. What experimental protocols are recommended for recombinant expression and purification of Lqh alpha IT?

Recombinant Lqh alpha IT is typically expressed in E. coli systems using codon-optimized sequences to enhance yield. Purification involves affinity chromatography (e.g., His-tag systems) followed by reverse-phase HPLC for toxin refinement. Structural integrity should be validated via circular dichroism (CD) spectroscopy and mass spectrometry .

Q. How can researchers assess the binding affinity of Lqh alpha IT to insect sodium channels?

Electrophysiological assays (e.g., whole-cell patch-clamp) on heterologously expressed insect sodium channels (e.g., cockroach Bla g 1 or Drosophila channels) are standard. Dose-response curves are generated using toxin concentrations ranging from 1 nM to 1 µM. The IC₅₀ value quantifies potency, with lower values indicating higher affinity .

Q. What controls are critical when testing Lqh alpha IT's insecticidal activity in vivo?

Include (1) negative controls (buffer-only injections), (2) positive controls (known sodium channel blockers like tetrodotoxin), and (3) genetic controls (e.g., sodium channel mutants resistant to scorpion toxins). Mortality rates and paralysis timelines should be recorded over 24–72 hours .

Advanced Research Questions

Q. How do structural mutations in Lqh alpha IT (e.g., R64H) enhance toxicity, and what methods confirm these effects?

The R64H mutation increases toxicity by altering side-chain interactions with sodium channel residues (e.g., hydrogen bonding with M291 in the channel’s domain II). Nuclear magnetic resonance (NMR) spectroscopy resolves conformational changes, while toxicity assays on insect models (e.g., Blattella germanica) quantify LD₅₀ improvements. Molecular dynamics simulations further predict binding stability .

Q. What methodologies resolve contradictions in reported efficacy of Lqh alpha IT across sodium channel isoforms?

Use homology modeling to compare sodium channel structures (e.g., V295N mutant vs. wild-type). Pair this with competitive binding assays using fluorescently labeled toxins. For example, the V295N mutation reduces Lqh alpha IT sensitivity by disrupting hydrogen bonding (K63 of toxin with M291 of channel), as shown via 3D docking simulations .

Q. How can researchers integrate multi-omics data to study Lqh alpha IT's off-target effects?

Combine transcriptomics (RNA-seq of toxin-treated tissues) and proteomics (LC-MS/MS) to identify dysregulated pathways. CRISPR-Cas9 gene editing validates candidate targets (e.g., non-sodium channel proteins). Cross-reference results with databases like UniProt to filter false positives .

Q. What advanced techniques characterize conformational heterogeneity in Lqh alpha IT under varying conditions?

Two-dimensional NMR spectroscopy at different temperatures (e.g., 278–318 K) reveals conformational sub-states. Residual dipolar coupling (RDC) experiments quantify backbone flexibility, while mutagenesis (e.g., C-terminal truncations) isolates regions driving structural dynamics .

Methodological Challenges and Solutions

Q. How do researchers address low inter-rater reliability in scoring toxin-induced paralysis phenotypes?

Implement Krippendorff’s Alpha (α ≥ 0.80) to assess agreement across raters. Predefine scoring rubrics (e.g., "partial paralysis" = limb immobility; "full paralysis" = no movement in 10 minutes). Use video recordings and blinded evaluators to reduce bias .

Q. What strategies improve retrieval of relevant literature for meta-analyses on scorpion toxin mechanisms?

Use retrieval-augmented generation (RAG) agents like PaperQA, which synthesize full-text papers across databases (PubMed, JSTOR). Refine queries with Boolean operators (e.g., "Lqh alpha IT AND sodium channel NOT mammalian") and prioritize studies with electrophysiological or structural data .

Data Synthesis and Validation

Q. How are contradictions in toxin efficacy data resolved across studies?

Apply the LitQA benchmark to evaluate data quality:

  • Tier 1 : Single-study validation (e.g., reproducibility of IC₅₀ values).
  • Tier 2 : Cross-study synthesis (e.g., meta-regression on sodium channel mutation prevalence).
    Discrepancies are flagged for re-testing using standardized protocols (e.g., uniform toxin concentrations) .

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